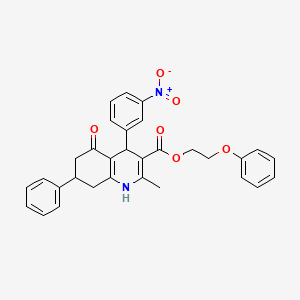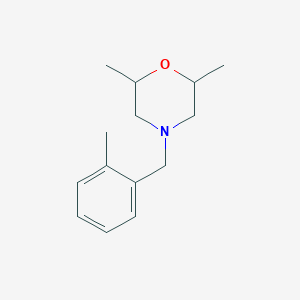
5-(2-iodobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-iodobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as IBPP and has a molecular formula of C17H10IN3O2.
作用機序
The mechanism of action of IBPP is not fully understood. However, it has been suggested that IBPP may exert its anticancer activity through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. IBPP has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. The antibacterial activity of IBPP may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
IBPP has been found to have low toxicity in animal models. However, its long-term effects on human health are not known. IBPP has been found to induce oxidative stress in cancer cells, which may contribute to its anticancer activity. Additionally, IBPP has been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammatory bowel disease.
実験室実験の利点と制限
IBPP has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in animal models. Additionally, IBPP has been found to exhibit potent anticancer and antibacterial activities. However, IBPP has some limitations for lab experiments. Its mechanism of action is not fully understood, and its long-term effects on human health are not known.
将来の方向性
There are several future directions for IBPP research. One area of research is to further elucidate its mechanism of action. Understanding the molecular targets of IBPP may lead to the development of more potent and selective anticancer and antibacterial agents. Additionally, future research may focus on the development of IBPP derivatives with improved pharmacokinetic properties. Another area of research is to investigate the potential of IBPP as a therapeutic agent for other diseases, such as neurodegenerative diseases. Overall, IBPP has shown great potential in scientific research, and further studies are warranted to fully explore its therapeutic applications.
In conclusion, 5-(2-iodobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. IBPP has several advantages for lab experiments, such as its ease of synthesis and low toxicity. However, its long-term effects on human health are not known, and its mechanism of action is not fully understood. Future research may focus on elucidating its mechanism of action, developing IBPP derivatives with improved pharmacokinetic properties, and investigating its potential as a therapeutic agent for other diseases.
合成法
The synthesis of IBPP involves the reaction of 2-iodobenzaldehyde and barbituric acid in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism to form the final product. The yield of IBPP is dependent on the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
IBPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. IBPP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, IBPP has been found to reduce inflammation in animal models of inflammatory bowel disease.
特性
IUPAC Name |
(5Z)-5-[(2-iodophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IN2O3/c18-14-9-5-4-6-11(14)10-13-15(21)19-17(23)20(16(13)22)12-7-2-1-3-8-12/h1-10H,(H,19,21,23)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRXBWWQWDKVLE-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3I)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3I)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5161524.png)
![5-(2-methyl-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5161538.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-formyl-2-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5161545.png)
![methyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5161558.png)

![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5161568.png)

![2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5161581.png)
![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5161589.png)
![N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5161596.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide](/img/structure/B5161597.png)

![methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5161618.png)
